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molecular formula C13H13NO3 B1259631 Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate

Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate

Cat. No. B1259631
M. Wt: 231.25 g/mol
InChI Key: YPDDUVLTNPUAIE-UHFFFAOYSA-N
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Patent
US08354427B2

Procedure details

A flask charged with ethyl 8-bromo-5-methyl-4-oxo-1H-quinoline-3-carboxylate (895 mg, 2.89 mmol), sodium acetate (237 mg, 2.89 mmol) and Pd/C (180 mg, 1.69 mmol) was flushed under a N2 followed by evacuating under vacuum. Acetic acid (21 mL) was added under an inert atmosphere followed by evacuating under vacuum. The reaction was then stirred for 4 h in an atmosphere of H2. The reaction was filtered to remove the Pd catalyst and the solvent was evaporated to give ethyl 5-methyl-4-oxo-1H-quinoline-3-carboxylate (145 mg, 22%).
Name
ethyl 8-bromo-5-methyl-4-oxo-1H-quinoline-3-carboxylate
Quantity
895 mg
Type
reactant
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([CH3:18])=[C:6]2[C:11]=1[NH:10][CH:9]=[C:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]2=[O:17].C([O-])(=O)C.[Na+]>[Pd]>[CH3:18][C:5]1[CH:4]=[CH:3][CH:2]=[C:11]2[C:6]=1[C:7](=[O:17])[C:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][NH:10]2 |f:1.2|

Inputs

Step One
Name
ethyl 8-bromo-5-methyl-4-oxo-1H-quinoline-3-carboxylate
Quantity
895 mg
Type
reactant
Smiles
BrC=1C=CC(=C2C(C(=CNC12)C(=O)OCC)=O)C
Name
Quantity
237 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was then stirred for 4 h in an atmosphere of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was flushed under a N2
CUSTOM
Type
CUSTOM
Details
by evacuating under vacuum
ADDITION
Type
ADDITION
Details
Acetic acid (21 mL) was added under an inert atmosphere
CUSTOM
Type
CUSTOM
Details
by evacuating under vacuum
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
to remove the Pd catalyst
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C2C(C(=CNC2=CC=C1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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